2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

Molecular Formula |

C13H11BrN4OS |

|---|---|

Molecular Weight |

351.22 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H11BrN4OS/c1-8-16-17-13(20-8)15-12(19)7-18-5-4-9-2-3-10(14)6-11(9)18/h2-6H,7H2,1H3,(H,15,17,19) |

InChI Key |

NTMZNIRPVAQZLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a derivative of indole and thiadiazole, which has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

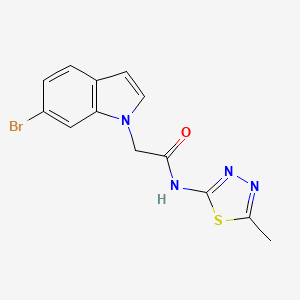

The structure of the compound can be represented as follows:

This compound features a brominated indole moiety linked to a thiadiazole group through an acetamide functional group.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, derivatives containing the 1,3,4-thiadiazole ring have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction through the activation of caspases.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of several thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicated that:

- Caco-2 cells showed a significant reduction in viability (39.8%) when treated with the compound compared to untreated controls (p < 0.001).

- A549 cells exhibited less sensitivity, suggesting a selective response based on the cell type.

| Compound | Cell Line | Viability Reduction (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 | 39.8 | <0.001 |

| This compound | A549 | Not Significant | - |

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. The activation of caspase enzymes (caspases 3, 8, and 9) has been noted in similar compounds within the same class. This suggests that the compound may promote programmed cell death pathways which are often dysregulated in cancer.

Antimicrobial Activity

In addition to its anticancer properties, compounds similar to This compound have also been evaluated for antimicrobial activity. Research indicates that certain thiadiazole derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.

Study Findings

A comparative study on antimicrobial efficacy revealed:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | E. coli | 32 µg/mL |

| Thiadiazole Derivative B | S. aureus | 16 µg/mL |

These findings indicate that modifications to the thiadiazole structure can enhance antimicrobial potency.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and physicochemical properties of the target compound and its analogs:

Key Observations :

- Halogen Effects : The bromine in the target compound likely increases molecular weight and lipophilicity compared to the fluoro analog (CID: 1219570-30-5), which may influence membrane permeability and metabolic stability .

- Thiadiazole Substitution : The 5-methyl group on the thiadiazole ring (target) contrasts with sulfur-linked substituents (e.g., benzylthio in Compound 5h, ), which may alter π-π stacking or hydrogen-bonding interactions in biological targets .

Computational and Docking Studies

Molecular docking of Compound 3 () reveals that nitro and chlorophenyl groups form salt bridges with Akt’s Lys268 and Glu228 residues. The target’s bromine may similarly interact with hydrophobic pockets, while the methyl-thiadiazole could reduce steric hindrance compared to bulkier substituents .

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid achieves moderate yields (50–65%). However, side products like 5-bromoindole often necessitate chromatographic separation.

Example Protocol

Directed Bromination via Friedel-Crafts Acylation

A more efficient approach involves pre-functionalizing indole with an acetyl group to direct bromination. Tin(IV) chloride catalyzes Friedel-Crafts acylation, followed by bromination using HBr/H₂O₂:

-

Acylation :

-

Bromination :

Key Insight : The acetyl group enhances regioselectivity, minimizing 5-bromo byproducts.

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole component is synthesized via cyclization of thiosemicarbazide derivatives. Two routes are prevalent:

Cyclization of Thiosemicarbazide with Acetic Anhydride

One-Pot Synthesis from Methyl Hydrazinecarbodithioate

-

Reagents : Methyl hydrazinecarbodithioate (1 equiv), ammonia solution.

-

Conditions : Stirred at room temperature for 12 hours.

Comparative Table : Thiadiazole Synthesis Routes

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization (Ac₂O) | Thiosemicarbazide, Ac₂O | Reflux, 6h | 75% |

| One-Pot (Methyl derivative) | Methyl hydrazinecarbodithioate | RT, 12h | 82% |

Acetamide Coupling: Bridging Indole and Thiadiazole

The final step involves conjugating 6-bromoindole with 5-methyl-1,3,4-thiadiazol-2-amine via an acetamide linker. Two coupling strategies are documented:

Schotten-Baumann Reaction

Carbodiimide-Mediated Coupling

-

Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, room temperature.

-

Conditions : Stirred for 12 hours.

Optimization Note : EDCl/HOBt reduces racemization and enhances coupling efficiency compared to Schotten-Baumann.

Reaction Optimization and Challenges

Solvent Effects

Temperature Control

Purification Strategies

-

Recrystallization : Ethanol/water mixtures achieve >95% purity for final acetamide.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

Analytical Characterization

Spectroscopic Data

Q & A

Basic Question

- HPLC : Use C18 columns (ACN/water gradient) to detect impurities >0.1% .

- Thermogravimetric analysis (TGA) : Decomposition onset at ~180°C indicates thermal stability .

- Long-term stability : Store at -20°C under argon; monitor via monthly NMR to detect hydrolysis of the acetamide bond .

How can structure-activity relationship (SAR) studies be designed to explore modifications on the thiadiazole and indole moieties?

Advanced Question

SAR strategies include:

- Thiadiazole modifications : Replace 5-methyl with trifluoromethyl (synthesized via Pd-catalyzed cross-coupling) to assess steric/electronic effects on target binding .

- Indole substitutions : Introduce methoxy or nitro groups at the 4-position to modulate π-π stacking with aromatic enzyme residues .

- Bioisosteric replacement : Substitute thiadiazole with 1,2,4-triazole and compare IC50 in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.